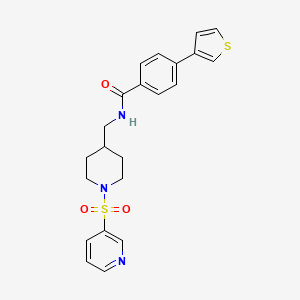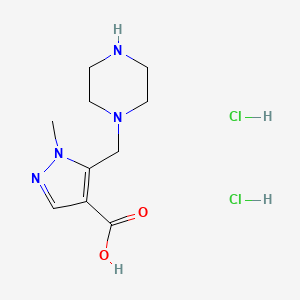![molecular formula C20H28N4O2 B2929312 4-Cyclopentyl-N-[3-(2-oxoazetidin-1-yl)phenyl]-1,4-diazepane-1-carboxamide CAS No. 2248786-02-7](/img/structure/B2929312.png)
4-Cyclopentyl-N-[3-(2-oxoazetidin-1-yl)phenyl]-1,4-diazepane-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Azetidinone compounds have been extensively used in research due to their wide spectrum of applications. These structural moieties are associated with a wide spectrum of β-lactam antibiotics, including cephalosporin, penicillin, cephamycin, carbapenem, and monobactam. These have been extensively used as pharmacological agents to treat bacterial infections and microbial diseases .
Synthesis Analysis
The synthesis of 2-azetidinone compounds often involves the Staudinger reaction (a [2 + 2] ketene-imine cycloaddition reaction) with chloroacetyl chloride in the presence of a catalyst such as triethylamine and a solvent like dimethyl formamide (DMF) .Molecular Structure Analysis
The structures of synthesized 2-azetidinone compounds are usually confirmed using spectral methods such as FT-IR, 1H-NMR, 13C-NMR, mass, and elemental analysis .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 2-azetidinone compounds often involve cyclocondensation with chloroacetyl chloride .Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
4-cyclopentyl-N-[3-(2-oxoazetidin-1-yl)phenyl]-1,4-diazepane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N4O2/c25-19-9-12-24(19)18-8-3-5-16(15-18)21-20(26)23-11-4-10-22(13-14-23)17-6-1-2-7-17/h3,5,8,15,17H,1-2,4,6-7,9-14H2,(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWMXBFRWWIEIKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CCCN(CC2)C(=O)NC3=CC(=CC=C3)N4CCC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Cyclopentyl-N-[3-(2-oxoazetidin-1-yl)phenyl]-1,4-diazepane-1-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(Cyclopentanecarbonyl)-2,3-dihydroindol-6-yl]-3-(prop-2-enoylamino)propanamide](/img/structure/B2929231.png)
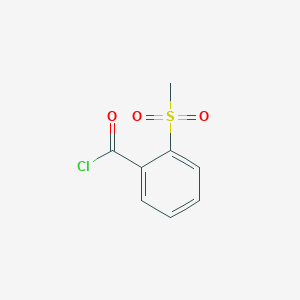
![N-ethyl-4-methylbenzo[d]thiazol-2-amine](/img/structure/B2929234.png)
![N-(2-(dimethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)-2-phenoxyacetamide hydrochloride](/img/structure/B2929239.png)
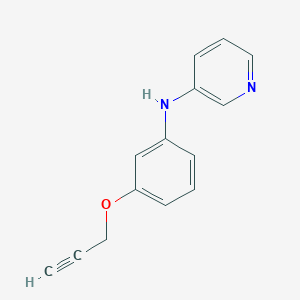
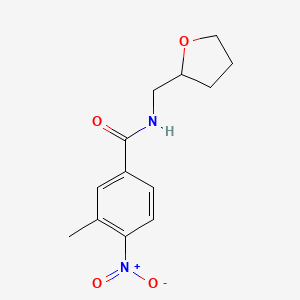
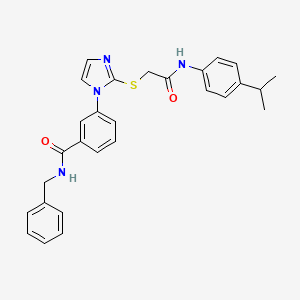
![1-(3,4-dichlorobenzyl)-1H-indole-2,3-dione 3-[N-(3-chlorophenyl)hydrazone]](/img/structure/B2929244.png)
![N-(3-chloro-2-methylphenyl)-2-(6,9-difluoro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide](/img/structure/B2929246.png)
![1-acetyl-N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)piperidine-4-carboxamide](/img/structure/B2929247.png)
